molecular formula C5H10N2O2 B1199798 4-Aminopyrrolidine-2-carboxylic acid CAS No. 99146-69-7

4-Aminopyrrolidine-2-carboxylic acid

Cat. No.: B1199798
CAS No.: 99146-69-7
M. Wt: 130.15 g/mol
InChI Key: SHINASQYHDCLEU-UHFFFAOYSA-N
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Description

4-Aminopyrrolidine-2-carboxylic acid is a versatile pyrrolidine-based building block of high importance in medicinal chemistry and drug discovery. This compound serves as a key synthon for the preparation of complex peptides and peptidomimetics with diverse bioactivities . A primary application is in the development of correctors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) for the treatment of cystic fibrosis (CF) . Specifically, derivatives of this compound have been identified as effective C2 correctors for the F508del-CFTR mutation—the most frequent mutation in CF patients—and are explored for use in triple-combination therapies . Furthermore, related stereoisomers of this chemical scaffold, such as (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid (APDC), are well-established in neuroscience research as agonists, partial agonists, or antagonists of group II metabotropic glutamate receptors (mGluR2, mGluR3) . The compound is widely utilized in Solid-Phase Peptide Synthesis (SPPS) to efficiently construct custom peptide sequences, enzyme inhibitors, and peptide libraries for biological screening . It is typically supplied as a high-purity white powder and must be stored in a cool, dry place at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHINASQYHDCLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99146-69-7
Record name 4-Aminopyrrolidine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099146697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Derivatization Strategies

Stereoselective and Asymmetric Synthesis Approaches

Achieving stereochemical purity is paramount in the synthesis of 4-Aminopyrrolidine-2-carboxylic acid and its derivatives, as the biological and chemical properties of its isomers can vary dramatically. nih.gov

Enantioselective cycloaddition reactions represent a powerful strategy for constructing the chiral pyrrolidine (B122466) ring system. researchgate.net Asymmetric [4+2] cycloaddition reactions, in particular, provide a direct pathway to highly functionalized, oxygen-containing heterocycles with multiple stereogenic centers. researchgate.netrsc.org This approach allows for the creation of the core structure with a high degree of control over the spatial arrangement of substituents, which is crucial for the compound's utility as a chiral building block.

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to achieve chiral control. Enzymes such as ornithine aminotransferase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, are instrumental in catalyzing specific transamination reactions. nih.gov Synthetic strategies can employ chirally-pure precursors, like the Vince lactam, which guide the stereochemical outcome of subsequent reactions. nih.gov This combination of chemical and enzymatic steps allows for the efficient production of specific stereoisomers. The synthesis of the four distinct isomers of the related compound 4-aminopyrrolidine-2,4-dicarboxylate highlights the high degree of stereospecificity that can be achieved, resulting in compounds with highly selective interactions with biological targets like metabotropic glutamate (B1630785) receptors. nih.gov

Oxidative decarboxylation is a key transformation for modifying amino acids. wikipedia.orgnih.gov This reaction involves the removal of a carboxylic acid group with concomitant oxidation, often catalyzed by enzymes or chemical reagents. wikipedia.orgnih.govresearchgate.net In the context of proline derivatives, oxidative decarboxylation can be achieved using reagents like silver(I)/peroxydisulfate, leading to the formation of an iminium intermediate. researchgate.net This reactive intermediate can then be trapped, in some cases through an intermolecular reaction, to yield functionalized 2-aminopyrrolidine structures. researchgate.net This method provides a pathway to modify the core structure by replacing the carboxylic acid group. Electrochemical methods have also been developed for the oxidative decarboxylation of α-oxocarboxylic acids, offering an environmentally friendly alternative that avoids chemical oxidants. nih.gov

The synthesis of this compound and its analogs is often accomplished through multi-step sequences starting from readily available precursors. A common strategy involves the chemical modification of proline or pyroglutamic acid derivatives. nih.govmdpi.com For instance, a series of 4-amino-1H-pyrrole-2-carboxylic acid benzyl (B1604629) esters has been synthesized from N-PhF-4-oxoproline benzyl ester. nih.gov Other routes may start from different chiral materials, such as a chirally-pure Vince lactam, or involve key steps like the reduction of a nitro group to form the required amine functionality. nih.govnih.gov

PrecursorKey Reagents/StepsProduct TypeReference
N-PhF-4-oxoproline benzyl esterPrimary/secondary amines, TsOH4-Amino-1H-pyrrole-2-carboxylic acid benzyl esters nih.gov
N-chloroacetyl aroylalaninesBase-catalyzed cyclizationSubstituted pyroglutamic acids mdpi.com
Chirally-pure Vince lactam2-PySO₂CF₂H, ᵗBuOK, CAN, Boc₂ODifluoromethylene analogues nih.gov
PicloramH₂, 10% Pd/C, LiOH4-Aminopicolinic acid chemicalbook.com

Utilization as a Chiral Building Block in Organic Synthesis

A chiral building block is a chemical compound whose molecules possess reactive functional groups and are available in an optically pure form. this compound is a valuable chiral building block because its stereochemically defined centers can be used to impart chirality to larger, more complex molecules. aksci.com This is particularly important in drug discovery and development, where the interaction between a drug and its biological target often requires a precise chiral match. The rigid pyrrolidine scaffold serves as a template, allowing for the controlled, three-dimensional positioning of functional groups. This has been exploited in the creation of selective antagonists for NMDA receptors by using proline analogs as the foundational structure. nih.gov The high stereospecificity of derivatives, such as (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate, which acts as a selective agonist for certain glutamate receptors, underscores the value of this chiral scaffold in generating targeted chemical probes and potential therapeutics. nih.gov

Protecting Group Strategies in Chemical Synthesis

Due to the presence of two reactive functional groups—an amino group and a carboxylic acid—protecting group strategies are essential in the chemical synthesis of and with this compound. oup.comslideshare.net Protecting groups temporarily block these reactive sites, allowing chemical reactions to be performed on other parts of the molecule selectively. slideshare.net

The concept of orthogonal protection is critical, where different protecting groups can be removed under distinct conditions without affecting each other. researchgate.netwikipedia.org For the amine functionality, the tert-butyloxycarbonyl (Boc) group is commonly used. organic-chemistry.org It is stable to many basic and nucleophilic conditions but can be readily removed with acid. organic-chemistry.org The fluorenylmethyloxycarbonyl (Fmoc) group is an alternative that is removed by base. wikipedia.org

Functional GroupProtecting GroupAbbreviationCommon Cleavage ConditionsReference
Amino Grouptert-butyloxycarbonylBocAnhydrous acid (e.g., TFA) organic-chemistry.org
Amino Group9-fluorenylmethoxycarbonylFmocBase (e.g., piperidine) wikipedia.org
Amino GroupBenzylBnHydrogenolysis nih.gov
Carboxylic AcidBenzyl esterOBnHydrogenolysis oup.com
Carboxylic AcidMethyl/Ethyl esterOMe/OEtBase hydrolysis (e.g., NaOH) oup.com
Carboxylic Acidtert-Butyl esterOtBuAcid (e.g., TFA) oup.com

Derivatization for Functional Group Introduction and Structural Diversification

The unique cyclic structure of this compound, a proline analog, makes it a valuable scaffold in medicinal chemistry and chemical biology. Its pyrrolidine ring offers conformational rigidity, while the presence of both amino and carboxylic acid groups at distinct positions provides orthogonal handles for chemical modification. Derivatization strategies are employed to introduce new functional groups, enabling structural diversification for various applications, including the development of bioactive molecules and chemical probes.

The introduction of an azido (B1232118) (N₃) group onto the this compound scaffold transforms it into a versatile building block for bioorthogonal chemistry. The azide (B81097) group is relatively stable and serves as a chemical handle for "click" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). broadpharm.compeptide.com This reaction forms a stable triazole ring, efficiently conjugating the pyrrolidine scaffold to other molecules bearing an alkyne group. broadpharm.compeptide.com

The synthesis of 4-azidoproline derivatives often starts from the corresponding hydroxyproline (B1673980) precursors. nih.gov A common method involves the use of diphenylphosphoryl azide under Mitsunobu conditions to convert the hydroxyl group into an azide. nih.govacs.org For instance, protected forms of cis- and trans-4-azido-L-proline have been efficiently synthesized from the respective hydroxyproline precursors. nih.gov Another synthetic route involves the reaction of a mesyloxy-proline derivative, such as N-ethyl-4-mesyloxy-L-proline ethylester, with sodium azide in a solvent like dimethylformamide (DMF) to yield the 4-azido derivative. prepchem.com

The resulting azido-functionalized proline, for example, Fmoc-(4R)-azido-L-Proline, is an excellent building block for solid-phase peptide synthesis and is highly valued for its utility in click chemistry. chemimpex.com The azide group's high selectivity and stability under most reaction conditions make it particularly useful for bioconjugation, where mild reaction conditions are paramount. broadpharm.com This allows for the efficient attachment of the pyrrolidine scaffold to biomolecules, surfaces, or complex molecular architectures, facilitating the development of novel therapeutic agents and research tools. acs.orgchemimpex.com

Table 1: Synthesis of 4-Azidoproline Derivatives

Starting Material Reagents Product Reference
Protected Hydroxyproline Diphenylphosphoryl azide (DPPA), Mitsunobu conditions Protected 4-Azidoproline nih.gov
N-ethyl-4-mesyloxy-L-proline ethylester Sodium azide (NaN₃), DMF 4-azido-N-ethyl-L-proline ethylester prepchem.com
tert-butyloxycarbonyl-(2S,4R)-Hyp-OMe Diphenylphosphoryl azide (DPPA), Mitsunobu conditions 4R-azide derivative acs.org

Functionalization for Peptide and Peptidomimetic Construction

This compound is a non-canonical amino acid that serves as a powerful scaffold for constructing peptides and peptidomimetics with constrained conformations. nih.govmdpi.com Its rigid pyrrolidine ring, when incorporated into a peptide sequence, can induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. nih.gov This strategy is used to design molecules that mimic natural peptides but exhibit enhanced properties like improved stability against enzymatic degradation and better receptor selectivity. nih.gov

The cis-4-amino-L-proline (Amp) residue, in particular, has been exploited as a conformation-inducing scaffold. nih.govmdpi.com Researchers have replaced the native proline in the endogenous opioid peptide endomorphin-2 with cis-4-amino-L-proline (cAmp) to generate novel linear and cyclic analogues. nih.gov This substitution maintains the conformational influence of the pyrrolidine ring while introducing a primary amino group that can be used for further derivatization or to create unique cyclic structures. nih.gov

In another application, the Amp scaffold was used to build a new class of cyclic peptidomimetics targeting the α₄β₁ integrin receptor, which is involved in inflammation and autoimmune diseases. mdpi.com These compounds were designed by functionalizing the Nα-proline site with specific pharmacophoric groups and linking the scaffold to peptide sequences known to recognize the target integrin. mdpi.com The resulting cyclopeptides demonstrated promising biological activity, highlighting the utility of the 4-aminoproline core in developing new therapeutic leads. mdpi.com The incorporation of such proline analogues is a key strategy in generating peptidomimetics that can target protein-protein interactions, such as those involving PxxP motifs recognized by SH3 domains. nih.gov

Table 2: Examples of this compound in Peptidomimetics

Parent Peptide/Target 4-Aminoproline Derivative Used Type of Peptidomimetic Purpose Reference
Endomorphin-2 cis-4-amino-L-proline (cAmp) Linear and Cyclic Analogues Mimic endogenous opioid peptide with new structural constraints nih.gov
α₄β₁ Integrin cis-4-amino-L-proline (Amp) Cyclic Peptidomimetics Develop new modulators of integrin function mdpi.com

Amide Bond Formation for Derivatives

The formation of an amide bond is a fundamental strategy for derivatizing this compound, utilizing either its primary amino group at the 4-position or its secondary amine within the pyrrolidine ring. This classic transformation connects the pyrrolidine scaffold to a wide range of carboxylic acids or their activated derivatives, such as acid chlorides and anhydrides. youtube.comlibretexts.org The reaction typically involves the nucleophilic attack of the amine onto the carbonyl carbon of the carboxylic acid derivative. youtube.com When starting directly from a carboxylic acid, coupling reagents are often required to activate the carboxyl group. libretexts.org

This strategy allows for the synthesis of a diverse library of compounds. For example, a novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, was developed by forming an amide bond between the pyrrolidine's ring nitrogen and 4-dimethylaminophenylcarbonyl chloride. nih.govresearchgate.net While this example uses 3-aminopyrrolidine, the principle of amide formation is directly applicable. More advanced, one-pot methods can now be used to form amides directly from carboxylic acids under green conditions, avoiding traditional coupling reagents. nih.gov

The amide bond can also be formed at the 4-amino position. This functionalization is crucial in the construction of peptidomimetics where the 4-aminoproline unit is linked into a peptide chain via standard peptide coupling protocols. nih.govmdpi.com Furthermore, the carboxylic acid moiety of the this compound itself can be activated and reacted with various amines to form amide derivatives, further expanding the structural diversity achievable from this versatile scaffold. thermofisher.com

Table 3: General Methods for Amide Bond Formation

Reactants Conditions/Reagents Product Key Feature Reference
Carboxylic Acid + Amine Heat Amide + Water Direct condensation, often requires harsh conditions youtube.comkhanacademy.org
Acid Chloride + Amine Often with a base Amide + HCl Highly reactive, proceeds readily at room temperature youtube.comlibretexts.org
Acid Anhydride + Amine N/A Amide + Carboxylic Acid Good reactivity, produces a carboxylic acid byproduct libretexts.org
Carboxylic Acid + Amine Coupling Agent (e.g., DCC, EDAC) Amide Mild conditions, widely used in peptide synthesis libretexts.org
Carboxylic Acid + Amine DPDTC, aqueous micelles Amide "Green" one-pot synthesis via thioester intermediate nih.gov

Enzyme Interaction and Inhibition Studies

Derivatives of this compound have been extensively studied for their potential to inhibit key enzymes involved in pathological processes. These investigations have elucidated specific molecular interactions and inhibitory mechanisms.

Investigation of Human Ornithine Aminotransferase Inhibition

While direct inhibition studies on this compound are not prominent, significant research has been conducted on structurally related compounds. For instance, the inactivation of human ornithine aminotransferase (hOAT), an enzyme overexpressed in hepatocellular carcinoma, was explored using a fluorinated cyclopentene analogue. This investigation revealed that the compound primarily inactivates hOAT through noncovalent interactions. Mass spectrometry and crystal structure analysis showed that covalent binding with the enzyme's active site was a minor component of the total inhibition. This suggests that for related inhibitors, the primary mechanism involves strong, non-permanent binding rather than the formation of a lasting covalent bond.

Studies on Beta-Secretase 1 (BACE1) Modulation

The 4-aminopyrrolidine scaffold is a key component in the development of inhibitors for Beta-Secretase 1 (BACE1), an enzyme central to the production of β-amyloid plaques in Alzheimer's disease. Researchers have synthesized derivatives, such as (3S,4S)-4-aminopyrrolidine-3-ol, to explore their BACE1 inhibitory activities. The goal of these modulations is to develop compounds that can effectively block the active site of BACE1, thereby reducing the generation of pathogenic amyloid peptides. The pyrrolidine structure serves as a versatile backbone for creating potent and selective BACE1 inhibitors.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Research

Derivatives of this compound have been successfully designed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is linked to various neurodegenerative diseases and neurological disorders.

In one line of research, Nω-nitro-L-argininamides incorporating an aminopyrrolidine substituent were synthesized. These compounds were designed as analogues of a known nNOS inhibitor. The aminopyrrolidine-containing analogue proved to be the most potent, exhibiting greater potency and selectivity for nNOS over other NOS isoforms. This compound also demonstrated improved physicochemical properties, such as higher lipophilicity and lower molecular weight, which are beneficial for drug development.

Another study focused on trans-substituted aminopyrrolidinomethyl 2-aminopyridine derivatives. This research led to the discovery of inhibitors with low nanomolar potency and over 1000-fold selectivity for nNOS compared to endothelial NOS (eNOS). Structural analysis revealed that these inhibitors can induce flexibility in the enzyme's active site, creating new pockets for binding and adopting unique binding conformations.

Table 1: Potency of Selected nNOS Inhibitors Based on the Aminopyrrolidine Scaffold

Compound Description nNOS Ki (nM) Selectivity (nNOS vs eNOS)
Analogue 3 Nω-nitro-L-argininamide with aminopyrrolidine 15 133-fold
(±)-32 trans-substituted aminopyrrolidinomethyl 2-aminopyridine Low nanomolar >1000-fold
(±)-34 trans-substituted aminopyrrolidinomethyl 2-aminopyridine Low nanomolar >1000-fold

Note: Data is compiled from published research findings. Ki is the inhibition constant.

Cyclooxygenase (COX) Pathway Modulation Research

The cyclooxygenase (COX) enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins. While a wide array of natural and synthetic compounds are known to modulate the COX pathway, publicly available research literature does not currently establish a direct link between this compound or its immediate derivatives and the modulation of COX-1 or COX-2. The primary focus of research on this particular scaffold has been directed towards other enzyme targets.

Covalent Bond Formation with Enzyme Active Site Residues

The mechanism of enzyme inhibition can be either reversible (non-covalent) or irreversible (covalent). A covalent inhibitor forms a stable, chemical bond with the target enzyme, often leading to a prolonged duration of action. The design of such inhibitors involves incorporating a reactive group, or "warhead," that can form a bond with a nucleophilic amino acid residue (like cysteine or serine) in the enzyme's active site.

In the context of the this compound scaffold, the nature of enzyme inhibition is highly dependent on the specific derivative and the target enzyme. As noted in the investigation of human ornithine aminotransferase (hOAT), a fluorinated analogue was found to inhibit the enzyme mainly through non-covalent interactions, with covalent modification being a minor contributor. This indicates that while the potential for covalent interaction exists, it is not always the primary mechanism. For an inhibitor to act covalently, it must first bind non-covalently to the target in a precise orientation that allows the reactive warhead to be positioned correctly for bond formation with an active site residue.

Receptor Ligand and Modulator Research

While the this compound framework has been extensively utilized to develop enzyme inhibitors, there is limited specific information in the scientific literature regarding its use as a primary scaffold for direct receptor ligands or modulators. The research emphasis has predominantly been on targeting the active sites of enzymes rather than the ligand-binding domains of receptors.

An in-depth examination of this compound reveals its significance in various molecular and cellular investigations. This proline analog has been a focal point in studies ranging from neurotransmitter receptor modulation to the correction of protein misfolding in genetic diseases.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Absolute Stereochemistry on Biological Activity

Research on analogous compounds has demonstrated the profound impact of stereochemistry on receptor affinity and selectivity. For instance, a study on the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC), a closely related analog, revealed a high degree of stereospecificity in its interaction with metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov Of the four isomers tested, only the (2R,4R)-APDC isomer exhibited significant binding affinity for mGluRs. nih.gov This isomer was found to be a potent and selective agonist for mGluRs that are negatively coupled to adenylate cyclase. nih.gov The other three isomers showed no significant affinity, highlighting that a precise three-dimensional arrangement of the amino and carboxyl groups is essential for molecular recognition at the receptor. nih.gov

This principle of stereospecificity is a cornerstone of medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities, with one isomer often being responsible for the desired therapeutic effect while others may be inactive or even contribute to adverse effects. The stereochemistry of derivatives of 4-aminopyrrolidine-2-carboxylic acid is consistently noted as being crucial for their biological activity. cymitquimica.com

Positional and Substituent Effects on Mechanistic Potency

The potency of this compound analogs can be finely tuned by the introduction of various substituents at different positions on the pyrrolidine (B122466) ring. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect its binding affinity and efficacy.

While specific SAR studies on a wide range of substituted 4-aminopyrrolidine-2-carboxylic acids are not extensively documented in publicly available literature, general principles from related proline derivatives can be inferred. For example, the nature of the substituent on the amino group at the 4-position can significantly impact interactions with the target protein. A bulky, lipophilic substituent might engage with a hydrophobic pocket in the receptor, whereas a hydrogen-bond donor or acceptor could form specific interactions with polar residues.

In a broader context of pyrrolidine-containing compounds, the addition of substituents has been shown to modulate activity and selectivity. For instance, in a series of pyrimidine-4-carboxamides, the replacement of a morpholine substituent with an (S)-3-hydroxypyrrolidine led to a significant increase in activity, demonstrating the impact of a specific pyrrolidine conformation and the introduction of a hydroxyl group.

The following table illustrates hypothetical modifications to the this compound scaffold and their potential impact on potency, based on general medicinal chemistry principles.

Position of Substitution Type of Substituent Potential Impact on Potency
4-Amino Group (N-substitution)Small alkyl groupsMay increase lipophilicity and van der Waals interactions.
Aromatic ringsCould introduce π-stacking interactions with aromatic residues in the binding site.
Hydrogen bond donors/acceptorsMay form specific hydrogen bonds, increasing binding affinity.
Pyrrolidine Ring (C-substitution)FluorineCan alter pKa and metabolic stability, potentially improving potency and pharmacokinetic properties.
Hydroxyl groupMay introduce a key hydrogen bonding interaction.
2-Carboxylic AcidEsterificationCan increase cell permeability, acting as a prodrug that is hydrolyzed to the active carboxylic acid.
AmidationMay alter the charge and hydrogen bonding capacity, potentially leading to a different binding mode or selectivity profile.

Conformational Analysis and its Impact on Molecular Interactions

The five-membered pyrrolidine ring of this compound is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The preferred conformation is influenced by the stereochemistry and the nature of the substituents. This conformational preference is critical as it pre-organizes the substituents in a specific spatial orientation, which in turn affects the molecule's ability to bind to its biological target.

The constrained nature of the proline-like scaffold reduces the conformational flexibility of the molecule compared to acyclic analogs. This reduction in entropy upon binding can contribute to a higher binding affinity. The specific pucker of the pyrrolidine ring can position the amino and carboxylic acid groups at precise distances and angles that are complementary to the binding site of a protein.

Furthermore, the pyrrolidine ring itself can participate in non-covalent interactions that stabilize the protein-ligand complex. These can include C-H···O and C-H···π interactions, where the hydrogen atoms on the pyrrolidine ring interact with oxygen atoms or aromatic rings of amino acid residues in the protein. nih.gov The ability to form these interactions is highly dependent on the ring's conformation.

Relationship between Structural Features and Protein Binding Affinity

The binding affinity of this compound and its derivatives to a protein target is a function of the sum of all attractive and repulsive forces between the ligand and the protein. Key structural features that contribute to high binding affinity include:

Charge-charge interactions: The protonated amino group and the deprotonated carboxylic acid group at physiological pH can form strong ionic bonds with oppositely charged residues in the protein's binding site, such as aspartate, glutamate, lysine, or arginine.

Hydrogen bonding: The amino and carboxylic acid groups are also excellent hydrogen bond donors and acceptors. The precise positioning of these groups, dictated by the stereochemistry and conformation of the pyrrolidine ring, is crucial for forming optimal hydrogen bonds.

Hydrophobic interactions: While the parent molecule has limited hydrophobicity, substituents on the ring or the nitrogen atom can engage in hydrophobic interactions with nonpolar pockets in the protein.

The importance of stereochemistry in dictating these interactions is paramount. As seen with the APDC analog, only the (2R,4R) isomer could correctly position its functional groups to achieve high-affinity binding to the metabotropic glutamate receptor. nih.gov

The following table summarizes the binding data for the isomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC) at metabotropic glutamate receptors, illustrating the critical role of stereochemistry in protein binding affinity.

Compound Isomer mGluR Binding Affinity (IC50)
APDC(2R,4R)6.49 µM
APDCOther isomersNo significant affinity up to 100 µM

Data from Monn et al., J. Med. Chem. 1996. nih.gov

Stereospecific Ligand Selectivity in Protein Recognition

Stereospecific ligand selectivity is a direct consequence of the chiral nature of protein binding sites. The amino acids that make up proteins are themselves chiral (L-amino acids), which creates a chiral environment in the binding pocket. This allows proteins to distinguish between different stereoisomers of a ligand.

The case of this compound and its analogs exemplifies this principle. A protein receptor can be thought of as a "chiral glove" that will only fit a "chiral hand" of the correct handedness. The precise three-dimensional arrangement of the functional groups of one stereoisomer will allow for a multi-point interaction with complementary groups in the binding site, leading to a stable complex and a biological response. In contrast, other stereoisomers will not be able to achieve this optimal fit, resulting in weak or no binding.

The high degree of stereospecificity observed for APDC at mGluRs, where three of the four isomers were essentially inactive, underscores the ability of the receptor to recognize a very specific spatial arrangement of the ligand's functional groups. nih.gov This selective recognition is fundamental to the specificity of biological signaling and is a key consideration in drug design. The constrained backbone torsion angle of the proline-like ring, combined with specific interactions involving the pyrrolidine ring atoms, contributes to this selective binding. nih.gov

Advanced Analytical and Computational Methodologies

Chromatographic Techniques for Analysis and Chiral Separation

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the analysis of 4-Aminopyrrolidine-2-carboxylic acid. These techniques provide the sensitivity required for detecting low concentrations and the specificity needed to resolve its various isomers.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful and highly sensitive method for the quantification of polar compounds like this compound from complex matrices. nih.govnih.govnih.gov The technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Due to its zwitterionic nature at physiological pH, containing both a basic amino group and an acidic carboxyl group, this compound can be challenging to retain on standard reversed-phase LC columns. Therefore, specialized chromatographic conditions, such as the use of ion-pairing reagents or hydrophilic interaction liquid chromatography (HILIC), may be employed. nih.gov

In the mass spectrometer, electrospray ionization (ESI) is typically used to generate gas-phase ions of the analyte with minimal fragmentation. Tandem mass spectrometry (MS/MS) enhances specificity by isolating the protonated molecule (precursor ion) and subjecting it to collision-induced dissociation (CID) to produce characteristic fragment ions (product ions). Monitoring specific precursor-to-product ion transitions in selected reaction monitoring (SRM) mode allows for highly sensitive and selective quantification, minimizing interference from other components in the sample. nih.govresearchgate.net This method has proven effective for analyzing similar amino acid derivatives in biological fluids like plasma, with detection limits often reaching the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) level. nih.gov

To overcome challenges in chromatographic retention and to boost ionization efficiency, derivatization strategies are often employed. researchgate.net These strategies involve chemically modifying the this compound molecule to alter its physicochemical properties. nih.govnih.gov

Key objectives of derivatization in this context include:

Improving Chromatographic Behavior: By masking the polar functional groups (amine and carboxylic acid), the molecule's hydrophobicity can be increased, leading to better retention and peak shape on reversed-phase LC columns.

Enhancing Ionization Efficiency: Attaching a permanently charged or easily ionizable tag can significantly improve the signal response in the mass spectrometer. This is particularly useful for ESI, where pre-charged derivatives can enhance sensitivity by orders of magnitude. nih.gov

Increasing Specificity: Derivatization can introduce specific fragmentation patterns that are useful for MS/MS analysis.

A common approach is the amidation of the carboxylic acid group. For instance, charge-reversal derivatization reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can be coupled to the carboxylic acid, converting the anionic analyte into a cationic derivative. nih.gov This not only improves detection sensitivity (by 10- to 20-fold in some cases) but also moves the analysis into the positive ion mode, which can be less prone to background noise. nih.gov Other reagents can target the primary amine group, further modifying the molecule's properties for optimal analysis. researchgate.net

Table 1: Common Derivatization Approaches for Amino Acids

Derivatization Target Reagent Class Example Purpose Reference
Carboxylic Acid Group Carbodiimides (e.g., EDC) with an amine tag Amidation to increase hydrophobicity and/or add a fixed charge. nih.gov, nih.gov
Carboxylic Acid Group Pyridinium-based reagents (e.g., AMPP) Charge-reversal for enhanced positive mode ESI-MS sensitivity. nih.gov
Amino Group Acyl chlorides, Chloroformates N-acylation to reduce polarity and improve chromatographic retention. sigmaaldrich.com
Both Groups Silylation reagents (e.g., MSTFA) Used primarily for gas chromatography to increase volatility. N/A

This compound possesses at least two chiral centers (at C2 and C4), meaning it can exist as four distinct stereoisomers. Distinguishing between these enantiomers and diastereomers is critical, as they can exhibit different biological activities. nih.gov Enantiomeric separation is typically achieved using two main strategies involving chiral reagents.

The first strategy is indirect separation , where the enantiomeric mixture is derivatized with an enantiomerically pure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques (like reversed-phase HPLC). nih.gov

The second, more direct strategy, utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) . sigmaaldrich.comnih.gov CSPs are packed into HPLC columns and have a chiral selector immobilized on the support material. The enantiomers interact differently with the chiral selector, leading to different retention times and thus separation. Macrocyclic glycopeptides, such as vancomycin (B549263) and teicoplanin, are highly effective chiral selectors for a wide range of amino acids and have been successfully used in CSPs. sigmaaldrich.comnih.gov Alternatively, a chiral selector can be added to the mobile phase (CMPA), which forms transient diastereomeric complexes with the enantiomers in solution, allowing for their separation on a standard achiral column. nih.gov

Spectroscopic Characterization in Research (e.g., NMR, IR)

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The carboxylic acid O-H bond gives rise to a very broad absorption in the 2500–3300 cm⁻¹ region. pressbooks.publibretexts.org The C=O (carbonyl) stretch of the carboxylic acid typically appears as a strong band between 1710 and 1760 cm⁻¹. pressbooks.pubopenstax.org The N-H bonds of the primary amine and the secondary amine in the pyrrolidine (B122466) ring would produce absorptions in the 3300-3500 cm⁻¹ range (N-H stretching) and around 1600 cm⁻¹ (N-H bending).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The carboxylic acid proton (–COOH) is highly deshielded and typically appears as a broad singlet far downfield, around 10–12 ppm. libretexts.orglibretexts.org This signal disappears upon adding D₂O due to proton-deuterium exchange. openstax.org The protons on the carbons adjacent to the nitrogen atoms and the carboxylic acid group would appear in the 2-4 ppm region.

¹³C NMR: The carbon NMR spectrum is used to identify the different carbon environments. The carbonyl carbon of the carboxylic acid is characteristically found in the 165–185 ppm range. pressbooks.pubopenstax.org The carbons of the pyrrolidine ring attached to the nitrogen atoms would resonate in the 40-60 ppm range.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Type Functional Group Predicted Absorption/Chemical Shift Reference
IR Spectroscopy O-H (Carboxylic Acid) 2500–3300 cm⁻¹ (broad) pressbooks.pub, libretexts.org
IR Spectroscopy C=O (Carboxylic Acid) 1710–1760 cm⁻¹ (strong) openstax.org, pressbooks.pub
IR Spectroscopy N-H (Amine) 3300–3500 cm⁻¹ (stretch) N/A
¹H NMR -COOH 10–12 ppm (broad singlet) libretexts.org, libretexts.org
¹H NMR -CH- (Ring Protons) 2–4 ppm libretexts.org
¹³C NMR -COOH 165–185 ppm openstax.org, libretexts.org
¹³C NMR -CH-N- (Ring Carbons) 40–60 ppm N/A

Computational Chemistry and Molecular Modeling

Computational methods provide powerful insights into the molecular properties and potential biological interactions of this compound, guiding further experimental research.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein). scispace.com This method is instrumental in structure-based drug design and in understanding the molecular basis of ligand-receptor interactions.

The process involves placing the ligand into the binding site of the protein in various conformations and orientations. A scoring function is then used to estimate the binding energy for each pose, with lower energy scores generally indicating more favorable binding. uran.ua For this compound, docking simulations can predict how its different stereoisomers interact with the active site of a target enzyme or receptor. nih.gov Studies on similar proline derivatives have used docking to identify key interactions, such as hydrogen bonds and electrostatic interactions between the ligand's amino and carboxyl groups and the amino acid residues of the receptor. scispace.commdpi.com These simulations can explain the stereospecificity of binding, where one stereoisomer shows significantly higher affinity for a target than others, providing a rationale for its biological activity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational landscape and stability. For this compound, a substituted proline analogue, MD simulations can elucidate the influence of the amino group at the 4-position on the pyrrolidine ring's pucker and the cis/trans isomerization of the peptide bond it may form.

The conformational preferences of the proline ring are primarily described by the endo and exo puckering of the five-membered ring. nih.gov Substitutions on the proline ring are known to introduce steric and stereoelectronic effects that can modulate these equilibria. nih.gov For instance, studies on other 4-substituted proline analogs have demonstrated that the nature and stereochemistry of the substituent significantly influence the ring's conformational state. nih.gov

MD simulations of peptides containing proline and its analogues have been instrumental in understanding their structural dynamics. researchgate.netnih.gov These simulations can reveal the populations of different conformational states and the energetic barriers between them. For example, enhanced sampling MD methods, such as ω-bias potential replica exchange molecular dynamics (ωBP-REMD), have been successfully employed to exhaustively sample the cis-trans isomerization states of proline residues in peptides. nih.gov Such studies have shown that the cis/trans equilibrium of a proline residue can be significantly influenced by the conformational state of neighboring residues. nih.gov

In the context of this compound, MD simulations can be used to:

Determine the preferred ring pucker (Cγ-endo vs. Cγ-exo).

Calculate the free energy landscape of the cis-trans isomerization of the peptide bond.

Investigate the influence of the amino substituent on the conformational stability of the pyrrolidine ring.

Analyze the dynamics of the molecule in an aqueous environment, including the formation of intramolecular hydrogen bonds. nih.gov

The insights gained from MD simulations are crucial for understanding how the specific stereochemistry of this compound dictates its three-dimensional structure, which in turn is a key determinant of its biological activity.

Table 1: Representative MD Simulation Parameters for Studying Proline Analogues

ParameterTypical Value/MethodRationale
Force FieldAMBER, CHARMM, GROMOSAccurately describe the potential energy of the system. mdpi.com
Water ModelTIP3P, SPC/EExplicitly model the solvent environment.
Simulation Time100 ns - 1 µsEnsure adequate sampling of conformational space. crick.ac.uk
EnsembleNPT (isothermal-isobaric)Simulate conditions of constant temperature and pressure.
Temperature300 KApproximate physiological temperature. nih.gov
Pressure1 atmStandard atmospheric pressure.
Enhanced SamplingMetadynamics, Replica ExchangeOvercome high energy barriers and accelerate sampling of rare events like cis-trans isomerization. nih.govcrick.ac.uk

Prediction of Compound-Target Interactions and Binding Modes

A critical aspect of understanding the biological role of this compound is to identify its molecular targets and elucidate the specific interactions that govern its binding. Given its structural similarity to glutamate (B1630785) and other amino acid neurotransmitters, a likely class of targets are metabotropic glutamate receptors (mGluRs). nih.govebi.ac.uk Computational docking and molecular dynamics simulations are invaluable tools for predicting and analyzing these interactions.

Molecular docking studies can predict the preferred orientation of a ligand within the binding site of a receptor. nih.gov For mGluRs, which possess a large extracellular "Venus flytrap" domain, docking can help to identify the key residues involved in ligand recognition. nih.govacs.org Studies on mGluR agonists have revealed that the binding pocket accommodates the amino acid scaffold, forming specific hydrogen bonds and electrostatic interactions with conserved residues. nih.govexlibrisgroup.com For this compound, docking simulations would aim to predict its binding pose within the orthosteric binding site of different mGluR subtypes.

Following docking, MD simulations of the ligand-receptor complex can provide a dynamic view of the binding event, assessing the stability of the predicted binding mode and revealing the detailed network of interactions. nih.govrsc.org These simulations can also capture conformational changes in the receptor upon ligand binding, which are crucial for receptor activation. nih.govacs.org For instance, the closing of the Venus flytrap domain is a hallmark of agonist binding to mGluRs. nih.govacs.org

Key interactions that would be investigated for this compound at an mGluR binding site include:

Hydrogen bonds between the carboxylic acid and amino groups of the ligand and polar residues in the binding pocket.

Electrostatic interactions between the charged moieties of the ligand and charged residues of the receptor.

Van der Waals contacts between the pyrrolidine ring and hydrophobic residues.

The accuracy of these predictions can be enhanced by using advanced protein structure prediction methods like AlphaFold 2 to generate high-quality receptor models, although the accuracy of the predicted binding poses from docking to these models should be carefully evaluated. elifesciences.orgelifesciences.org

Computational Screening for Binding Affinity

Computational screening methods are employed to predict the binding affinity of a compound for its target, which is a crucial parameter for lead optimization in drug discovery. Virtual screening campaigns often utilize a hierarchical approach, starting with high-throughput docking followed by more rigorous, computationally expensive methods for the most promising candidates. nih.govnih.govrsc.org

For this compound and its potential analogues, a virtual screening workflow could be designed to identify compounds with high affinity and selectivity for a specific mGluR subtype. This process typically involves:

Library Preparation: A virtual library of compounds, including derivatives of this compound with various substitutions, is created.

High-Throughput Docking: The library is docked into the binding site of the target receptor, and compounds are ranked based on a scoring function that estimates binding affinity. ebi.ac.uk

Refinement with MD and Free Energy Calculations: The top-ranked compounds from docking are subjected to MD simulations to assess the stability of their binding poses. Subsequently, more accurate binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are performed to re-rank the compounds. nih.govrsc.org

These free energy methods calculate the binding free energy by considering the enthalpic and entropic contributions to binding. While computationally intensive, they generally provide a better correlation with experimental binding affinities than docking scores alone. nih.govrsc.org

Table 2: Key Residues in mGluR Binding Sites for Interaction with Amino Acid-like Ligands

mGluR SubtypeKey Interacting ResiduesReference
mGluR1Ser165, Thr188, Tyr236 unimi.it
mGluR4Ser157, Gly158, Ala154, Ala155 nih.govrsc.org
mGluR5Arg68, Ser160, Thr183 unimi.it
mGluR8Ala154, Ala155 nih.govrsc.org

Note: Residue numbering may vary depending on the specific protein construct and alignment.

By employing these advanced computational methodologies, researchers can gain a comprehensive understanding of the structural and dynamic properties of this compound, predict its interactions with biological targets, and guide the design of novel analogues with desired pharmacological profiles.

Applications of 4 Aminopyrrolidine 2 Carboxylic Acid As Research Probes and Chemical Biology Tools

The rigid, stereochemically defined structure of 4-aminopyrrolidine-2-carboxylic acid (4-APCA) makes it a valuable scaffold in chemical biology and drug discovery. Its constrained conformation and the spatial orientation of its amino and carboxylic acid groups allow for the precise positioning of chemical functionalities, enabling the exploration of molecular interactions with high specificity. This has led to its use in creating sophisticated tools for probing biological systems.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Derivatization

The derivatization of 4-aminopyrrolidine-2-carboxylic acid is central to unlocking its potential in various scientific domains. The presence of both a primary amine and a carboxylic acid on a constrained pyrrolidine (B122466) ring allows for selective modification to generate a diverse array of chemical entities. Future exploration in this area is focused on developing more efficient and stereoselective synthetic routes to novel analogues.

Key strategies involve the use of orthogonal protecting groups, such as Boc (tert-butyloxycarbonyl) for the amine and benzyl (B1604629) esters for the carboxylic acid, which allow for sequential and specific modifications at either end of the molecule. nih.gov Amide bond formation by coupling the carboxylic acid with a wide range of amines is a common and effective strategy for introducing new functionalities and exploring structure-activity relationships (SAR). mdpi.com Similarly, the primary amine can be modified through reactions like reductive amination or acylation.

Recent synthetic efforts have focused on creating derivatives for specific biological targets. For instance, the pyrrolidine scaffold has been incorporated into quinolone structures to generate potent antibacterial agents that inhibit DNA gyrase. nih.gov In such syntheses, the stereochemistry of the pyrrolidine ring is critical for maintaining potent activity. nih.gov The development of these complex molecules often requires multi-step synthetic sequences starting from protected precursors like (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid. peptide.com

Modification SiteSynthetic StrategyCommon ReagentsResulting DerivativePotential Application
C2-Carboxylic AcidAmide CouplingEDC, HOBt, Various AminesAmidesEnzyme Inhibitors, SAR Studies mdpi.com
C4-Amino GroupAcylation / SulfonylationAcyl Chlorides, Sulfonyl ChloridesAmides, SulfonamidesModulating Solubility and Binding
C4-Amino GroupReductive AminationAldehydes/Ketones, NaBH3CNSecondary/Tertiary AminesBioactive Conjugates
Both GroupsOrthogonal ProtectionBoc, Fmoc, Benzyl EstersProtected IntermediatesComplex Multi-step Synthesis nih.govpeptide.com

Advanced Mechanistic Elucidation in Complex Biological Systems

Understanding precisely how derivatives of this compound interact with biological targets is crucial for their development as therapeutic agents or research tools. Future research will increasingly employ advanced biophysical and cellular techniques to move beyond simple efficacy measurements and elucidate detailed mechanisms of action.

For derivatives targeting enzymes, techniques such as native mass spectrometry and protein Nuclear Magnetic Resonance (NMR) spectroscopy can provide direct evidence of binding and reveal the mode of inhibition. nih.govnih.gov These methods were successfully used to characterize novel pyrrolidinedione-based inhibitors of the bacterial enzyme MurA, confirming their reversible binding and providing insights into their interaction with the active site. nih.govnih.gov

When derivatives are designed to interact with receptors, a suite of functional assays is required to understand their downstream effects. For example, the mechanism of action for a pyrrolidine-based agonist of metabotropic glutamate (B1630785) receptors (mGluRs) was detailed by using a combination of radioligand binding assays to confirm target engagement, measurements of forskolin-stimulated cAMP formation to assess functional activity, and phosphoinositide hydrolysis assays to determine receptor coupling selectivity. nih.gov

A particularly advanced strategy for mechanistic elucidation involves the use of whole-genome sequencing of spontaneous drug-resistant mutants. mdpi.com This technique, applied to novel quinoxaline-2-carboxylic acid derivatives, identified specific gene mutations conferring resistance, thereby revealing the compound's likely mode of action as a DNA-damaging agent and identifying potential cellular activators of the pro-drug. mdpi.com This genetic approach offers a powerful, unbiased method for identifying biological targets and resistance pathways for novel compounds derived from scaffolds like this compound.

Development of Next-Generation Research Probes with Enhanced Specificity

The unique stereochemical and functional properties of this compound make it an ideal scaffold for the development of next-generation research probes. These probes are designed to interact with specific biological targets with high fidelity, enabling researchers to study complex biological processes in vitro and in living systems.

A key area of development is the creation of fluorescent probes. The compound's amino and carboxylic acid groups serve as convenient handles for conjugation with a wide variety of fluorophores. biomol.com For example, an amine-reactive dye (like an N-hydroxysuccinimide ester) can be attached to the C4-amino group, or a carboxyl-reactive dye can be coupled to the C2-acid, to create a fluorescent version of a biologically active derivative. tcichemicals.com This allows for visualization of the molecule's localization within cells or tissues.

Another emerging avenue is the use of this scaffold in the construction of highly complex chemical libraries for target discovery. The four stereoisomers of this compound have been utilized as central scaffolds for building a DNA-encoded chemical library, a powerful technology for identifying novel protein binders from a vast chemical space. researchgate.net Furthermore, the related 3-aminopyrrolidine-4-carboxylic acid has been used as a versatile handle for the internal labeling of pyrrolidinyl Peptide Nucleic Acid (PNA) probes, which are used for targeting specific DNA and RNA sequences. semanticscholar.org This highlights the utility of the aminopyrrolidine carboxylic acid framework in creating sophisticated molecular tools for biology.

Probe TypeSynthetic ApproachKey FeatureResearch Application
Fluorescent ProbeCovalent attachment of a fluorophore to the C4-amine or C2-carboxylate. biomol.comEmits light upon excitation.Cellular imaging, fluorescence microscopy, flow cytometry.
Affinity ProbeCovalent attachment of a tag (e.g., Biotin) to one of the functional groups.High-affinity binding to a partner protein (e.g., Streptavidin).Target identification, protein pull-down assays, affinity chromatography.
DNA/RNA ProbeIncorporation into a larger structure like a Peptide Nucleic Acid (PNA). semanticscholar.orgBinds to complementary nucleic acid sequences.Gene targeting, antisense applications, diagnostics.
Library ScaffoldUse as a core structure for combinatorial synthesis. researchgate.netStereochemically defined and functionally diverse.DNA-encoded library screening for drug discovery.

Integration of Multidisciplinary Approaches in Compound Characterization and Research Applications

The comprehensive characterization and successful application of this compound derivatives increasingly depend on the integration of multiple scientific disciplines. A holistic approach combining computational, chemical, and biological methods is becoming the standard for accelerating discovery and deepening understanding.

This integrated workflow often begins with computational studies , where molecular docking is used to predict how designed derivatives might bind to a target protein. This was demonstrated in the development of novel pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase, where docking studies provided insights that correlated well with experimental data. nih.gov

These in silico predictions guide synthetic chemistry , where the proposed molecules are synthesized. nih.gov Once synthesized, the compounds undergo rigorous biochemical and pharmacological evaluation . This involves in vitro testing to determine potency (e.g., IC50 values) and selectivity against the target enzyme or receptor, as well as off-target proteins. nih.gov

For promising candidates, further characterization can involve advanced biophysical techniques like NMR spectroscopy to confirm the binding mode and in vivo studies in animal models to assess efficacy and pharmacokinetic properties. nih.govnih.gov The investigation of a series of (4S)-7-(4-amino-2-substituted-pyrrolidinyl)quinolones involved not only synthesis and in vitro/in vivo activity testing but also the characterization of physicochemical properties like water solubility and log P to understand their pharmacokinetic behavior. nih.gov This seamless integration of computational design, chemical synthesis, and multi-level biological testing represents the future of research for compounds based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-Aminopyrrolidine-2-carboxylic acid, and how do they influence its reactivity in peptide synthesis?

  • The compound is a proline derivative with a secondary amine and a carboxylic acid group. Its pyrrolidine ring introduces conformational rigidity, which can stabilize transition states in organocatalytic reactions. The stereochemistry (e.g., (2R,4S) or (2S,4R) configurations) significantly impacts its role in asymmetric synthesis. Structural characterization via 1H^1H-NMR and X-ray crystallography is critical to confirm stereochemical purity .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

  • A general method involves coupling Boc-protected pyrrolidine carboxylic acids with amines using EDCI/HOBt as coupling agents in CH2_2Cl2_2, followed by Boc deprotection with TFA. For example, derivatives like (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides are synthesized via this route, with yields ranging from 58.8% to 76.1% depending on the nucleophile and purification method (e.g., silica gel chromatography with hexane/EtOAc gradients) .

Q. How is the stereochemical integrity of this compound validated during synthesis?

  • Chiral HPLC or polarimetry is used to confirm enantiomeric excess. X-ray crystallography (e.g., for (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid derivatives) provides definitive proof of absolute configuration. Rotatory chromatography can resolve diastereomers .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) affect the yield and stereoselectivity in the synthesis of this compound derivatives?

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while low temperatures (−20°C to 0°C) minimize racemization. For example, decarboxylative alkylation using 1-phenyl-1-trimethylsiloxyethylene at −20°C achieved 66% yield with minimal epimerization . Contradictions in yield (e.g., 58.8% vs. 76.1% in similar reactions) may arise from variations in nucleophile reactivity or purification efficiency .

Q. What analytical techniques are recommended to resolve conflicting data on the stability of this compound under acidic/basic conditions?

  • Stability studies using 1H^1H-NMR (monitoring degradation peaks) and mass spectrometry (tracking molecular ion fragmentation) are essential. For instance, Boc-protected derivatives are stable in mild acids (e.g., TFA in CH2_2Cl2_2) but degrade in strong bases (e.g., NaOH >1M). Conflicting reports may stem from differences in pH or exposure duration .

Q. How can computational modeling predict the catalytic efficiency of this compound in asymmetric organocatalysis?

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states to evaluate enantioselectivity. For example, simulations of proline-based catalysts correlate the dihedral angle of the pyrrolidine ring with enantiomeric excess (ee) in aldol reactions. Experimental validation via kinetic resolution (e.g., HPLC ee analysis) is required to confirm predictions .

Q. What strategies mitigate side reactions (e.g., epimerization, dimerization) during derivatization of this compound?

  • Use of bulky protecting groups (e.g., tert-butyloxycarbonyl, Boc) and low-temperature conditions suppresses epimerization. For amide bond formation, coupling agents like HATU minimize racemization compared to EDCI/HOBt. Dimerization is controlled via dilution (e.g., <0.1M concentration) and inert atmospheres (N2_2/Ar) .

Data Contradictions and Methodological Considerations

Q. How should researchers address discrepancies in reported yields for similar synthetic protocols?

  • Systematic analysis of variables (e.g., reagent purity, reaction scale, work-up methods) is critical. For example, yields of phenyl ketone derivatives varied from 58.8% to 66% due to differences in nucleophile stoichiometry (1.0 mmol vs. 1.2 mmol) and chromatography resolution . Replicating protocols with controlled parameters (e.g., standardized rotatory chromatography gradients) reduces variability.

Q. What experimental controls are necessary to validate the biological activity of this compound derivatives (e.g., enzyme inhibition)?

  • Include positive controls (e.g., known inhibitors) and negative controls (e.g., scrambled peptides) in bioassays. For kinase inhibition studies, radiometric assays (e.g., 32P^{32}P-ATP incorporation) or fluorescence polarization (FP) ensure specificity. Purity validation via LC-MS (>95%) is mandatory to exclude false positives from impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.